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Abstract: Dirhodium(II) tetraacetate, [Rh₂(OAc)₄], is a paddlewheel-type dinuclear complex that

has garnered significant interest in catalysis, materials science, and medicinal chemistry.

Central to its unique reactivity and structural properties is the rhodium-rhodium (Rh-Rh) bond.

This technical guide provides a detailed examination of the electronic structure, bond

characteristics, and spectroscopic signatures of this metal-metal bond. It is intended for

researchers, scientists, and drug development professionals seeking a fundamental

understanding of this important chemical entity.

The Nature of the Rhodium-Rhodium Bond
Dirhodium(II) tetraacetate and its derivatives feature a distinctive "paddlewheel" structure

where two rhodium atoms are held in close proximity by four bridging carboxylate ligands.[1]

This framework facilitates a direct metal-metal bond, which is a defining characteristic of the

molecule. Each rhodium atom is in the +2 oxidation state, a relatively uncommon state for

mononuclear rhodium compounds but one that is stabilized in this dimeric form.[2]

Electronic Structure and Molecular Orbitals
The interaction between the two Rh(II) centers, each with a d⁷ electron configuration, leads to

the formation of a set of molecular orbitals (MOs) that define the Rh-Rh bond. The resulting

electron configuration is σ²π⁴δ²δ²π⁴.[2] This configuration indicates a net single bond between

the two rhodium atoms, composed of one σ bond, two π bonds, and one δ bond, which are

counteracted by electrons in the corresponding antibonding orbitals. The highest occupied

molecular orbital (HOMO) is the π* orbital, and the lowest unoccupied molecular orbital
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(LUMO) is the σ* orbital. The presence of electrons in antibonding orbitals makes this an

"electron-rich" single bond.[2]

Figure 1: Molecular Orbital Diagram for the Rh-Rh Bond
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Caption: Molecular orbital energy levels for the Rh-Rh bond.

Bond Length and Influence of Axial Ligands
The Rh-Rh bond length in dirhodium tetraacetate dihydrate, [Rh₂(OAc)₄(H₂O)₂], has been

determined by single-crystal X-ray diffraction to be approximately 2.3855 Å.[3][4] This distance

is sensitive to the nature of the ligands coordinated to the axial positions of the dirhodium core.

[1] The coordination of Lewis bases (L) at these axial sites leads to an elongation of the Rh-Rh

bond.[1] This "trans influence" is a result of the axial ligand donating electron density into the

Rh-Rh σ* antibonding orbital. The Rh-Rh bond length can vary in the range of 2.38 to 2.52 Å

depending on the coordinating ligand.[1] For example, the Rh-Rh bond lengths are 2.421(4) Å,

2.427(1) Å, and 2.406(3) Å for adducts with triphenylstibine, triphenylarsine, and dibenzyl

sulphide, respectively.[5]

Quantitative Data Summary
The following table summarizes key quantitative data for the Rh-Rh bond in dirhodium

tetraacetate and its adducts, compiled from crystallographic and spectroscopic studies.
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Parameter Value
Conditions/Compo
und

Reference(s)

Bond Length

Rh-Rh Distance 2.3855 (5) Å [Rh₂(OAc)₄(H₂O)₂] [3]

Rh-Rh Distance

Range
2.38 - 2.52 Å

Dependent on axial

ligand
[1]

Rh-Rh Distance 2.421 (4) Å [Rh₂(OAc)₄(SbPh₃)₂] [5]

Rh-Rh Distance 2.427 (1) Å [Rh₂(OAc)₄(AsPh₃)₂] [5]

Rh-Rh Distance 2.406 (3) Å
[Rh₂(OAc)₄(benzyl₂S)₂

]
[5]

Spectroscopy

Rh-Rh Stretch

(Raman)
~300 cm⁻¹

Theoretical calculation

for Rh(II)-Rh(II)

dimers

[6]

UV-Vis λₘₐₓ (Band I) ~580 nm (π* → σ*)
[Rh₂(OAc)₄] in HEPES

buffer
[7]

UV-Vis λₘₐₓ (Band II) ~450 nm

[Rh₂(OAc)₄] in HEPES

buffer, insensitive to

axial ligand

[2][7]

XPS Binding Energy

Rh 3d₅/₂ (Metallic

Rh⁰)
307.4 - 307.53 eV Polycrystalline Rh foil [8][9]

Rh 3d₅/₂ (Oxidized

Rh³⁺)
308.1 eV (as Rh₂O₃) Oxidized Rh species [9]

Experimental Protocols
Synthesis of Dirhodium(II) Tetraacetate
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A common laboratory synthesis involves the reaction of rhodium(III) chloride hydrate with acetic

acid in the presence of a reducing agent, often an alcohol like ethanol, which also acts as a

solvent. The mixture is refluxed, leading to the formation of the characteristic emerald-green

dirhodium tetraacetate product.
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Figure 2: Synthesis Workflow for [Rh₂(OAc)₄]
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Figure 3: X-ray Crystallography Workflow
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Figure 4: Axial Ligand Interaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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